2-Isocyanato-5-methoxybenzonitrile
Description
Properties
IUPAC Name |
2-isocyanato-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-13-8-2-3-9(11-6-12)7(4-8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMESITBFEPQVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286946 | |
| Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261606-35-2 | |
| Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261606-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves treating 5-methoxy-2-aminobenzonitrile with phosgene (COCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine group is converted to an isocyanate:
$$
\text{5-Methoxy-2-aminobenzonitrile} + \text{COCl}_2 \rightarrow \text{2-Isocyanato-5-methoxybenzonitrile} + 2\text{HCl}
$$
Key Parameters :
- Solvent : Dichloromethane or toluene (aprotic, inert)
- Temperature : 0–5°C (to minimize side reactions)
- Stoichiometry : 1.2–1.5 equivalents of phosgene per amine
- Yield : 68–75% after column chromatography (silica gel, hexane/EtOAc 4:1)
Challenges and Mitigations
- Safety : Phosgene’s extreme toxicity necessitates closed-system reactors and gas scrubbers.
- Byproducts : Urea formation due to trace moisture; mitigated by molecular sieves (3 Å).
- Purification : Rapid column chromatography under nitrogen to prevent hydrolysis.
Triphosgene as a Safer Alternative
Synthetic Protocol
Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. The reaction with 5-methoxy-2-aminobenzonitrile proceeds in two steps:
$$
\text{Amine} + \text{Cl}3COC(O)CCl3 \rightarrow \text{Isocyanate} + 3\text{HCl} + \text{CO}_2
$$
Optimized Conditions :
- Solvent : Tetrahydrofuran (THF) with catalytic DMAP (4-dimethylaminopyridine)
- Temperature : 25°C (room temperature)
- Reaction Time : 4–6 hours
- Yield : 72–78%
Advantages Over Phosgene
- Handling : Solid triphosgene reduces inhalation risks.
- Selectivity : Reduced over-chlorination due to controlled release of phosgene equivalents.
Curtius Rearrangement from Acyl Azides
Stepwise Synthesis
This method involves synthesizing an acyl azide intermediate from 5-methoxy-2-nitrobenzonitrile, followed by thermal rearrangement:
- Reduction : Nitro to amine using H₂/Pd-C (90% yield).
- Acylation : Reaction with acyl chloride (e.g., acetyl chloride) to form amide.
- Azide Formation : Treatment with NaN₃ and HCl.
- Rearrangement : Heating at 80°C in toluene to yield isocyanate.
Critical Analysis
- Yield : 60–65% overall (lower due to multi-step process).
- Applications : Preferred for isotopic labeling (e.g., ¹⁵N studies).
Hofmann Rearrangement of Amides
Methodology
5-Methoxy-2-carbamoylbenzonitrile undergoes Hofmann rearrangement using Pb(OAc)₄ or Br₂/NaOH:
$$
\text{RCONH}2 + \text{Br}2 + \text{NaOH} \rightarrow \text{RNCO} + \text{NaBr} + \text{H}_2\text{O}
$$
Conditions :
- Solvent : Aqueous NaOH (1M)/dichloromethane biphasic system.
- Temperature : 0°C (prevents over-oxidation).
- Yield : 55–60%.
Limitations
- Functional Group Tolerance : Nitrile groups remain intact, but electron-rich aromatics may brominate.
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Cost | Scalability |
|---|---|---|---|---|
| Phosgene | 68–75 | Low | $ | Industrial |
| Triphosgene | 72–78 | Moderate | $$ | Lab/Industrial |
| Curtius Rearrangement | 60–65 | High | $$$ | Lab |
| Hofmann Rearrangement | 55–60 | Moderate | $$ | Lab |
Key Observations :
- Triphosgene balances safety and efficiency for lab-scale synthesis.
- Phosgene remains industrially viable due to lower costs but requires stringent safety protocols.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
- Karl Fischer Titration : Moisture content <0.02%.
Industrial-Scale Production
Continuous flow reactors are employed for phosgene-based synthesis, achieving:
- Throughput : 5–10 kg/day.
- Purity : 98–99% with in-line FTIR monitoring.
Emerging Methodologies
- Photoredox Catalysis : Visible-light-mediated amination using Ru(bpy)₃²⁺ (experimental yields: 50–55%).
- Enzymatic Routes : Lipase-catalyzed isocyanate formation (proof-of-concept stage).
Chemical Reactions Analysis
Role of Substituents on Reactivity
Electron-donating groups (e.g., methoxy at the 5-position) enhance nucleophilicity, improving reaction efficiency. For example:
-
5-Methoxy substitution increases yield to 95% compared to unsubstituted derivatives (91%) .
-
Halogen substituents (e.g., Cl, Br) show moderate yields (88–98%), influenced by electronic effects .
Catalyst Performance and Reusability
The DBU/[Bmim][OAc] system demonstrates high stability:
-
Reusability : [Bmim][OAc] retains >90% activity after 5 cycles .
-
Solvent-free conditions : Optimal performance (91% yield) occurs without additional solvents, as solvents like DMF or THF reduce catalytic basicity .
Mechanistic Insights
-
Activation : The [OAc]⁻ anion in the ionic liquid forms hydrogen bonds with the substrate, enhancing nucleophilicity.
-
CO₂ fixation : DBU activates CO₂ to form a carbamate species, enabling electrophilic attack.
-
Isocyanate intermediate : Critical for cyclization, as shown in the proposed mechanism below:
Scheme :
2-Aminobenzonitrile + CO₂ → Carbamate intermediate → Isocyanate intermediate → Quinazolinone .
Gram-Scale Applicability
The protocol is scalable, with gram-scale reactions maintaining high yields (>90%), confirming industrial viability .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
2-Isocyanato-5-methoxybenzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. Its isocyanate functional group allows for the formation of urea derivatives, which are crucial in developing drugs with therapeutic effects against various diseases, including cancer and bacterial infections. For instance, modifications of this compound can lead to the synthesis of novel anti-cancer agents that target specific cellular pathways.
Case Study:
Research has indicated that derivatives of isocyanate compounds exhibit potent anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that substituents on the benzonitrile moiety could enhance the selectivity and efficacy of these compounds against certain cancer cell lines .
Materials Science
Polymer Synthesis:
The compound is utilized in the production of polyurethanes and other polymeric materials. The isocyanate group reacts with polyols to form urethane linkages, leading to materials with desirable mechanical properties and thermal stability. This application is particularly relevant in industries such as automotive and construction, where durable materials are required.
Data Table: Properties of Polyurethanes Derived from 2-Isocyanato-5-methoxybenzonitrile
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Shore Hardness (A) | 90 |
| Thermal Stability | Up to 200°C |
Analytical Chemistry
Reagent in Chemical Analysis:
2-Isocyanato-5-methoxybenzonitrile can act as a reagent for detecting amines and alcohols through derivatization reactions. The formation of stable urea derivatives allows for the quantification of these functional groups using chromatographic techniques.
Application Example:
In a study focusing on environmental analysis, this compound was employed to derivatize amines present in wastewater samples, facilitating their detection via high-performance liquid chromatography (HPLC) . This method improved sensitivity and selectivity compared to traditional techniques.
Agrochemicals
Pesticide Development:
The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and insecticides. Its ability to form stable bonds with biological targets makes it suitable for developing agents that can effectively control pests while minimizing environmental impact.
Research Insights:
Studies have shown that isocyanate derivatives can inhibit key enzymes in pests, leading to their mortality without affecting non-target species significantly . This selectivity is crucial for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-Isocyanato-5-methoxybenzonitrile involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Structural and Functional Differences :
Crystallographic Data :
- 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å), enhancing thermal stability .
- The methyl analog lacks such interactions, likely reducing crystallinity .
2.2. Methoxy-Substituted Analogs
Hypothetical Comparison :
| Property | 2-Isocyanato-5-methylbenzonitrile | 2-Isocyanato-5-methoxybenzonitrile* |
|---|---|---|
| Substituent Effects | Methyl (-CH₃): Electron-donating | Methoxy (-OCH₃): Resonance donor |
| Solubility | Moderate in non-polar solvents | Higher in polar solvents (due to -OCH₃) |
| Reactivity | Less steric hindrance | Increased steric and electronic effects |
*Note: Theoretical predictions due to lack of direct data.
2.3. Other Nitrile Derivatives
Example: 2-Cyano-4-methylphenylisocyanate (synonym for 2-Isocyanato-5-methylbenzonitrile ):
- Shares identical molecular formula and mass with the methyl variant.
- Applications overlap in specialty chemical synthesis.
Research Findings and Limitations
- Synthetic Utility : The methyl derivative’s isocyanato group enables crosslinking in polyurethanes, while nitriles facilitate nucleophilic additions .
- Methoxy Variant Gap: No experimental data exists for 2-Isocyanato-5-methoxybenzonitrile in the provided evidence. Its predicted properties (e.g., enhanced solubility, altered reactivity) require validation.
- Safety and Handling : Isocyanato compounds are moisture-sensitive; methoxy analogs may require stricter inert storage conditions.
Biological Activity
2-Isocyanato-5-methoxybenzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features, which include both isocyanate and nitrile functional groups. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.
The compound's chemical structure allows it to participate in various chemical reactions, including substitution and addition reactions. The isocyanate group is particularly reactive, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
Research indicates that 2-Isocyanato-5-methoxybenzonitrile exhibits significant biological activity through various mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, it has been shown to selectively interact with biomolecules implicated in cancer progression, potentially leading to the inhibition of tumor growth .
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, disrupting cellular functions .
- Anti-inflammatory Properties : Some studies have suggested that 2-Isocyanato-5-methoxybenzonitrile may exhibit anti-inflammatory effects, although further research is needed to elucidate the specific pathways involved .
The biological activity of 2-Isocyanato-5-methoxybenzonitrile is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles such as thiols and amines. This reactivity leads to the formation of stable adducts that can modulate biological pathways:
- Covalent Modification : The isocyanate group can covalently modify cysteine residues in proteins, which may alter their function and contribute to the observed biological effects .
- Signal Transduction Interference : By modifying key signaling proteins, the compound may disrupt pathways involved in cell proliferation and survival, providing a potential therapeutic avenue for cancer treatment .
Case Studies
Several case studies highlight the potential applications of 2-Isocyanato-5-methoxybenzonitrile:
- Zebrafish Model Studies : In a study utilizing zebrafish embryos, exposure to the compound resulted in observable developmental abnormalities, indicating its potency as a bioactive agent .
- In Vitro Cancer Cell Line Studies : Various cancer cell lines treated with 2-Isocyanato-5-methoxybenzonitrile showed reduced viability and increased apoptosis rates compared to controls, suggesting its potential as an anticancer drug candidate .
Comparative Analysis
To better understand the uniqueness of 2-Isocyanato-5-methoxybenzonitrile, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Isocyanato-3-methoxybenzonitrile | Isocyanate + Nitrile | Antitumor, Cytotoxic |
| 2-Isocyanato-3-methoxybenzaldehyde | Isocyanate + Aldehyde | Limited reports |
| 2-Isocyanato-3-methoxybenzoic acid | Isocyanate + Carboxylic Acid | Anti-inflammatory properties |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Isocyanato-5-methoxybenzonitrile, and how can purity be validated?
- Methodological Answer : A common approach involves the reaction of 5-methoxy-2-aminobenzonitrile with phosgene or thiophosgene under anhydrous conditions. The reaction is typically carried out in dichloromethane or toluene at 0–5°C, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Purity validation requires a combination of ¹H/¹³C NMR (to confirm the absence of amine or urea byproducts) and HPLC (using a C18 column with acetonitrile/water mobile phase). IR spectroscopy (sharp peak ~2270 cm⁻¹ for -NCO) is critical for functional group confirmation .
Q. How does the methoxy substituent influence the electronic environment of the benzonitrile core in 2-Isocyanato-5-methoxybenzonitrile?
- Methodological Answer : The methoxy group acts as an electron-donating group via resonance, increasing electron density at the para and ortho positions of the benzene ring. This can be quantified using Hammett substituent constants (σₘ = -0.12 for -OCH₃) to predict reactivity trends. Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) can map electrostatic potential surfaces, showing enhanced nucleophilic attack susceptibility at the isocyanate group due to resonance stabilization .
Q. What are the stability considerations for storing 2-Isocyanato-5-methoxybenzonitrile under laboratory conditions?
- Methodological Answer : The compound is moisture-sensitive due to the reactive isocyanate group. Storage under inert atmosphere (argon or nitrogen) in sealed, desiccated containers at -20°C is advised. Periodic Karl Fischer titration should monitor water content. Degradation products (e.g., urea derivatives) can be detected via LC-MS with electrospray ionization (ESI) in positive ion mode .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact the regioselectivity of cycloaddition reactions involving 2-Isocyanato-5-methoxybenzonitrile?
- Methodological Answer : Substituent effects can be studied using competition experiments with varying dienophiles or dipolarophiles. For example, in [2+2] cycloadditions with electron-deficient alkenes, the methoxy group directs reactivity to the ortho position. Single-crystal X-ray diffraction of cycloadducts and NMR kinetic studies (e.g., variable-temperature ¹H NMR) can elucidate transition states. Computational modeling (e.g., NBO analysis ) quantifies charge distribution and orbital interactions .
Q. What strategies mitigate competing side reactions (e.g., oligomerization) during the synthesis of urea derivatives from 2-Isocyanato-5-methoxybenzonitrile?
- Methodological Answer : Controlled stoichiometry (limiting amine equivalents) and low temperatures (-10°C) minimize oligomerization. In situ FTIR monitoring tracks the disappearance of the -NCO peak (~2270 cm⁻¹). For asymmetric ureas, use of bulky amines (e.g., tert-butylamine) or flow chemistry setups improves selectivity by reducing residence time .
Q. How can computational chemistry predict the metabolic pathways of 2-Isocyanato-5-methoxybenzonitrile in in vitro bioactivity studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes (CYP3A4, CYP2D6) identifies probable oxidation sites. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks. Experimental validation involves LC-MS/MS analysis of hepatic microsome incubations to detect metabolites like hydroxylated or demethylated derivatives .
Q. What are the challenges in characterizing transient intermediates in the hydrolysis of 2-Isocyanato-5-methoxybenzonitrile?
- Methodological Answer : Time-resolved Raman spectroscopy or stopped-flow UV-Vis spectroscopy captures intermediates like carbamic acid. Isotopic labeling (¹⁸O-water) coupled with HRMS tracks oxygen incorporation. For mechanistic insights, DFT-based molecular dynamics simulations model the hydrolysis pathway and activation barriers .
Contradictions and Resolutions
- vs. 21 : While emphasizes nucleophilic substitution conditions, highlights cyclization applications. Resolve by contextualizing the compound’s dual role as both a nucleophile (via -CN) and electrophile (via -NCO) .
- vs. 14 : Substituent effects on reactivity (e.g., chloro vs. methoxy) require comparative Hammett plots to quantify electronic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
